Cas no 150570-99-3 ((R)-Methyl 2-amino-3-(4-aminophenyl)propanoate)

(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate is a chiral amino acid ester derivative featuring both an aromatic amine and an ester functional group. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis and pharmaceutical applications, particularly in the development of peptidomimetics and bioactive compounds. The presence of the 4-aminophenyl group enhances its utility as a building block for drug discovery, enabling modifications for improved pharmacokinetic properties. The methyl ester moiety offers synthetic flexibility, facilitating further derivatization under mild conditions. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor-targeted molecules due to its structural versatility and chiral purity. Proper handling under inert conditions is recommended to preserve stability.
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate structure
150570-99-3 structure
Product Name:(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate
CAS No:150570-99-3
MF:C10H14N2O2
MW:194.230362415314
CID:100055
PubChem ID:10081332
Update Time:2025-05-20

(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate
    • 4-AMINO-D-PHENYLALANINE METHYL ESTER
    • D-Phenylalanine,4-amino-, methyl ester
    • methyl (2R)-2-amino-3-(4-aminophenyl)propanoate
    • D-4-Aminophenylalaninemethyl ester
    • 150570-99-3
    • AC-13656
    • AKOS006292049
    • methyl (R)-2-amino-3-(4-aminophenyl)propanoate
    • DTXSID20435279
    • (R)-Methyl2-amino-3-(4-aminophenyl)propanoate
    • Inchi: 1S/C10H14N2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11-12H2,1H3/t9-/m1/s1
    • InChI Key: VWHHEDIHZWZRTF-SECBINFHSA-N
    • SMILES: O(C)C([C@@H](CC1C=CC(=CC=1)N)N)=O

Computed Properties

  • Exact Mass: 194.10600
  • Monoisotopic Mass: 194.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 78.3Ų

Experimental Properties

  • Density: 1.176
  • Boiling Point: 331.1°Cat760mmHg
  • Flash Point: 157.1°C
  • Refractive Index: 1.575
  • PSA: 78.34000
  • LogP: 1.59310

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(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate Suppliers

Amadis Chemical Company Limited
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(CAS:150570-99-3)(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate
Order Number:A931775
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:06
Price ($):560.0
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Additional information on (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate

Introduction to (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate (CAS No. 150570-99-3)

(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate (CAS No. 150570-99-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of phenylalanine, a naturally occurring amino acid, and is characterized by its unique stereochemistry and functional groups. The presence of the R configuration at the chiral center imparts specific biological properties, making it a valuable candidate for various therapeutic applications.

The chemical structure of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate consists of an amino group, a carboxylic acid ester, and an aromatic ring. These functional groups contribute to its solubility, reactivity, and biological activity. The compound's ability to interact with specific biological targets, such as receptors and enzymes, has been extensively studied in recent years. Its potential as a lead compound for drug development is attributed to its ability to modulate various physiological processes.

Recent research has highlighted the role of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate in the treatment of neurological disorders. Studies have shown that this compound can cross the blood-brain barrier and exhibit neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate can reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from damage caused by neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its neuroprotective properties, (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate has also shown promise in the field of cancer research. Preclinical studies have indicated that this compound can inhibit the growth of certain types of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. A notable study published in the Cancer Research journal reported that (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate selectively targets cancer stem cells, which are known to be resistant to conventional chemotherapy and radiation therapy.

The synthesis of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate involves several steps, including the formation of the chiral center through asymmetric synthesis techniques. The use of chiral catalysts and auxiliaries has been crucial in achieving high enantiomeric purity, which is essential for its biological activity. Recent advancements in synthetic methods have led to more efficient and scalable processes for producing this compound, making it more accessible for large-scale pharmaceutical applications.

The pharmacokinetic properties of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is relatively high, and it has a long half-life in vivo, which makes it suitable for chronic administration. These properties are crucial for its potential use as a therapeutic agent in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. Further studies are needed to fully understand its long-term safety profile and therapeutic potential.

In conclusion, (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate (CAS No. 150570-99-3) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and biological properties make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic uses, paving the way for future advancements in the treatment of various diseases.

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Amadis Chemical Company Limited
(CAS:150570-99-3)(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate
A931775
Purity:99%
Quantity:1g
Price ($):560.0
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